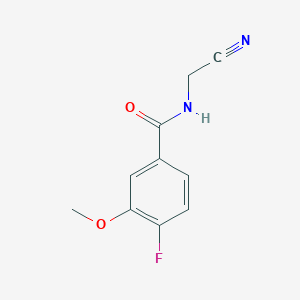
N-(cyanomethyl)-4-fluoro-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-4-fluoro-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a fluorine atom, a methoxy group, and a cyanomethyl group attached to the nitrogen atom of the amide functionality
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-4-fluoro-3-methoxybenzamide typically involves the reaction of 4-fluoro-3-methoxybenzoic acid with cyanomethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: N-(cyanomethyl)-4-fluoro-3-methoxybenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives, depending on the reducing agents used.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products:
Oxidation: Formation of 4-fluoro-3-methoxybenzoic acid or 4-fluoro-3-methoxybenzaldehyde.
Reduction: Formation of N-(cyanomethyl)-4-fluoro-3-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: N-(cyanomethyl)-4-fluoro-3-methoxybenzamide is used as a building block in organic synthesis. Its unique functional groups allow for the construction of more complex molecules, which can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Biology: In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of N-(cyanomethyl)-4-fluoro-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyanomethyl group can interact with active sites of enzymes, while the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
- N-(cyanomethyl)-4-fluorobenzamide
- N-(cyanomethyl)-3-methoxybenzamide
- N-(cyanomethyl)-4-chloro-3-methoxybenzamide
Comparison: N-(cyanomethyl)-4-fluoro-3-methoxybenzamide is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination of substituents can influence the compound’s reactivity, binding properties, and overall chemical behavior. Compared to N-(cyanomethyl)-4-fluorobenzamide, the additional methoxy group in this compound can enhance its solubility and potentially its biological activity. Similarly, the presence of fluorine in this compound can provide different electronic and steric effects compared to N-(cyanomethyl)-3-methoxybenzamide.
属性
IUPAC Name |
N-(cyanomethyl)-4-fluoro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-15-9-6-7(2-3-8(9)11)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWKDRJAXWHDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













